Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide

Overview

Description

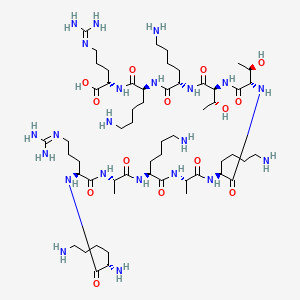

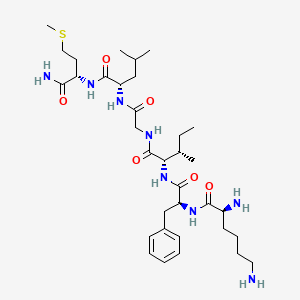

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide is a chemical compound with the molecular formula C34H58N8O6S . It has a molecular weight of 706.9 g/mol . The compound has pharmacological actions similar to Substance P .

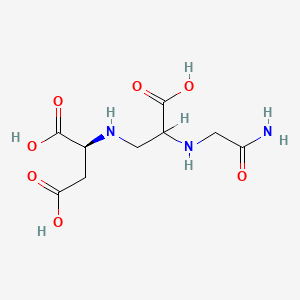

Molecular Structure Analysis

The compound has a complex structure, with multiple amino acid residues linked together. The IUPAC name for this compound is (2 S )-2,6-diamino- N - [ (2 S )-1- [ [ (2 S ,3 S )-1- [ [2- [ [ (2 S )-1- [ [ (2 S )-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide .Physical And Chemical Properties Analysis

The compound is a solid powder and is soluble in DMSO .Scientific Research Applications

Peptide Synthesis and Biological Activity

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide is a compound involved in the synthesis and study of peptides. For example, Sakakibara and Fujino (1966) described the synthesis of this hexapeptide amide, emphasizing its strong biological activity akin to eledoisin and bradykinin, showcasing the compound's relevance in peptide synthesis (Sakakibara & Fujino, 1966).

Enzymatic Reactions and Amino Acid Analysis

Studies like those by Yang et al. (1969) and Thomas et al. (1982) have utilized compounds like this compound to investigate aminoacyl-tRNA and tRNA synthetases, contributing to our understanding of protein synthesis and enzymatic reactions in cells (Yang et al., 1969) (Thomas et al., 1982).

Aminopeptidase Activities

Research by Ellis and Perry (1966) demonstrates the utility of this compound in studying aminopeptidase activities. Their work highlights the enzymatic processes involving lysyl- and other related compounds, contributing to our understanding of enzymatic specificity and function (Ellis & Perry, 1966).

Metabolic Regulation Studies

In the research on metabolic regulation, compounds involving this compound are used to understand the regulation of enzyme activities. Hirshfield et al. (1977, 1981) conducted studies on lysyl-tRNA synthetase to explore its regulation under different conditions, contributing significantly to our knowledge of cellular metabolic processes (Hirshfield et al., 1977) (Hirshfield et al., 1981).

Complexation Studies in Aqueous Solutions

The work by Buschmann, Mutihac, and Schollmeyer (2003) illustrates the application of such peptides in complexation studies, where they investigated the interaction between amino acids, peptides, and calixarenes in aqueous solutions. This research is pivotal in understanding molecular interactions and complex formations (Buschmann et al., 2003).

Mechanism of Action

Target of Action

The primary target of Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide, also known as Eledoisin RP, is the Aminoacyl-tRNA synthetases (ARSs) . ARSs are a family of 20 essential enzymes (one for each amino acid) that ligate amino acids to their corresponding tRNAs in protein synthesis .

Mode of Action

The compound interacts with its target, the ARSs, by specifically recognizing the identity site in its corresponding tRNAs . This interaction is a high-fidelity process that ensures the correct charging of tRNAs with their cognate amino acid .

Biochemical Pathways

The biochemical pathway affected by this compound is the protein synthesis pathway . The ARSs, which are the targets of this compound, play a crucial role in protein synthesis by ligating amino acids to their corresponding tRNAs .

Result of Action

The result of the compound’s action is the modulation of protein synthesis. By interacting with the ARSs, the compound can influence the process of protein synthesis, potentially leading to changes in the production of proteins .

Biochemical Analysis

Biochemical Properties

Eledoisin RP plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have excitatory effects on the single-cell activity of neurons in the nucleus .

Cellular Effects

Eledoisin RP has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it induces contractions in isolated guinea pig ileum and α-amylase release from rat parotid gland slices in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of Eledoisin RP involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eledoisin RP change over time. It has been observed that intrathecal administration of Eledoisin RP reduces tail flick latency in the hot plate test . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58N8O6S/c1-6-22(4)29(42-33(47)27(19-23-12-8-7-9-13-23)41-31(45)24(36)14-10-11-16-35)34(48)38-20-28(43)39-26(18-21(2)3)32(46)40-25(30(37)44)15-17-49-5/h7-9,12-13,21-22,24-27,29H,6,10-11,14-20,35-36H2,1-5H3,(H2,37,44)(H,38,48)(H,39,43)(H,40,46)(H,41,45)(H,42,47)/t22-,24-,25-,26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWISUCKJRPWFZ-HFYXWKFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184017 | |

| Record name | Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2990-43-4 | |

| Record name | Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

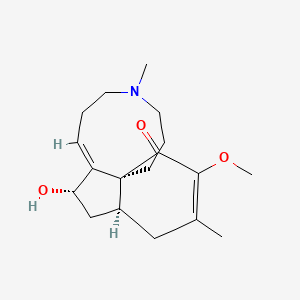

![(1S,4S,10S,13R,15R)-4-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-en-11-one](/img/structure/B1675736.png)